(3-Hydroxypropyl)phosphonic acid diethyl ester

Descripción general

Descripción

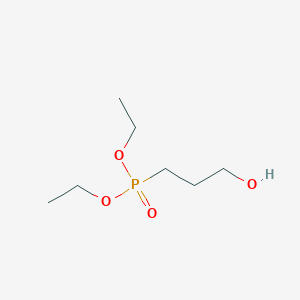

(3-Hydroxypropyl)phosphonic acid diethyl ester is a chemical compound with the molecular formula C7H17O4P. It is a phosphonic acid derivative that contains a hydroxypropyl group and two ethyl ester groups. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxypropyl)phosphonic acid diethyl ester typically involves the reaction of phosphonic acid with hydroxypropyl chloride and ethanol under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production and purification of the compound.

Análisis De Reacciones Químicas

Types of Reactions: (3-Hydroxypropyl)phosphonic acid diethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of phosphonic acid derivatives with higher oxidation states.

Reduction: Reduction reactions can produce alcohols or amines as the major products.

Substitution: Substitution reactions can result in the formation of various phosphonic acid esters or amides.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reagent Applications

(3-Hydroxypropyl)phosphonic acid diethyl ester serves as a versatile reagent in organic synthesis. Its ability to form stable linkages with biomolecules makes it suitable for:

- Bioconjugation : The phosphonate group can react with amine or hydroxyl groups in biomolecules, facilitating the creation of complex bioconjugates. This property is particularly valuable in the development of drug delivery systems and biosensors.

- Synthesis of Phosphonates : It can be used to synthesize other organophosphorus compounds, leveraging its reactivity to generate various phosphonate derivatives .

Biomedical Applications

The unique functional groups present in this compound lend themselves to several biomedical applications:

- Drug Delivery Systems : Its biocompatibility and ability to form stable complexes with biological molecules make it a candidate for targeted drug delivery systems. The compound's hydroxyl group can be utilized for further functionalization, enhancing its therapeutic potential.

- Prodrugs : Research indicates that phosphonic acids can serve as prodrugs, where they are converted into active forms within biological systems. This application is particularly relevant in developing antiviral agents and other therapeutic compounds .

Material Science

In material science, this compound has potential applications due to its chemical properties:

- Flame Retardants : The presence of phosphorus in the compound can contribute to flame retardancy when incorporated into materials, making it valuable for improving the fire resistance of polymers and textiles.

- Coatings and Surface Modifications : Its ability to interact with metal ions suggests potential use in creating coatings with specific functionalities, such as corrosion resistance or enhanced adhesion properties.

Environmental Applications

Given the increasing focus on environmentally friendly materials, this compound may find uses in:

- Biodegradable Materials : Research is ongoing into its application in developing biodegradable polymers that can reduce environmental impact while maintaining performance characteristics.

- Water Treatment : The compound's reactivity with metal ions could be harnessed for developing water purification technologies, particularly in removing heavy metals from contaminated water sources.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- A study demonstrated its use in synthesizing novel phosphonate-based prodrugs that exhibited significant antiviral activity against hepatitis C virus (HCV) through targeted delivery mechanisms .

- Another research effort explored the compound's role as a pH-sensitive agent in imaging applications, showcasing its potential in medical diagnostics through chemical exchange saturation transfer (CEST) imaging techniques .

Mecanismo De Acción

The mechanism by which (3-Hydroxypropyl)phosphonic acid diethyl ester exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. In drug development, it may interact with specific molecular targets to modulate biological pathways.

Comparación Con Compuestos Similares

(3-Hydroxypropyl)phosphonic acid diethyl ester is similar to other phosphonic acid derivatives, such as:

Phosphonic acid monomethyl ester

Phosphonic acid monoethyl ester

Phosphonic acid dipropyl ester

These compounds share similar chemical properties but differ in their functional groups and applications. This compound is unique due to its hydroxypropyl group, which imparts specific reactivity and utility in various applications.

Actividad Biológica

(3-Hydroxypropyl)phosphonic acid diethyl ester (CAS No. 55849-69-9) is a phosphonate compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group attached to a propyl chain and two ethyl ester groups. This unique structure allows for various interactions within biological systems, influencing its activity.

The biological activity of this compound is primarily attributed to its ability to interact with cellular signaling pathways. It acts as a substrate or inhibitor for several enzymes involved in phospholipid metabolism and cell signaling.

- Enzyme Interaction : The compound has been shown to modulate the activity of lipoprotein lipase, which plays a critical role in lipid metabolism. Studies indicate that it promotes lipoprotein lipase activity, enhancing lipid utilization in metabolic processes .

- Cell Signaling : The presence of the phosphonate group allows the compound to mimic natural phosphate esters, which are crucial in signal transduction pathways. This mimicry can lead to altered cellular responses, particularly in cancer cells.

Biological Activity

Research has highlighted several biological activities associated with this compound:

- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human lung cancer cells, showing significant inhibition of cell proliferation .

- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits in models of neurodegeneration. Its ability to influence lipid metabolism could play a role in maintaining neuronal health.

Case Studies

Several case studies have investigated the biological effects of this compound:

- Study on Lipid Metabolism : A study involving murine models demonstrated that the administration of this compound led to improved lipid profiles and reduced markers of inflammation associated with metabolic syndrome .

- Cancer Cell Line Testing : In vitro assays using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .

Data Summary

The following table summarizes key findings from various studies on this compound:

| Study Focus | Model/Cell Line | Key Findings |

|---|---|---|

| Lipid Metabolism | Murine Model | Enhanced lipoprotein lipase activity |

| Anticancer Activity | Human Lung Cancer Cells | Significant reduction in cell proliferation |

| Neuroprotection | Neuronal Cell Models | Potential protective effects against neurodegeneration |

Propiedades

IUPAC Name |

3-diethoxyphosphorylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O4P/c1-3-10-12(9,11-4-2)7-5-6-8/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQDREPACNNCTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCO)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503720 | |

| Record name | Diethyl (3-hydroxypropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55849-69-9 | |

| Record name | Diethyl (3-hydroxypropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.